(S)-8-Amino-3-chloro-5,6,7,8-tetrahydronaphthalen-2-ol
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Overview
Description
(S)-8-Amino-3-chloro-5,6,7,8-tetrahydronaphthalen-2-ol is a chiral organic compound with a complex structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, featuring an amino group, a chlorine atom, and a hydroxyl group on a tetrahydronaphthalene backbone, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-8-Amino-3-chloro-5,6,7,8-tetrahydronaphthalen-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, naphthalene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydroxylation: Finally, the hydroxyl group is introduced through hydroxylation reactions, often using oxidizing agents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(S)-8-Amino-3-chloro-5,6,7,8-tetrahydronaphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium cyanide, thionyl chloride.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-8-Amino-3-chloro-5,6,7,8-tetrahydronaphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-8-Amino-3-chloro-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorine atom and hydroxyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
®-8-Amino-3-chloro-5,6,7,8-tetrahydronaphthalen-2-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
8-Amino-3-chloro-5,6,7,8-tetrahydronaphthalen-2-ol: The racemic mixture containing both enantiomers.
8-Amino-5,6,7,8-tetrahydronaphthalen-2-ol: A similar compound lacking the chlorine atom.
Uniqueness
(S)-8-Amino-3-chloro-5,6,7,8-tetrahydronaphthalen-2-ol is unique due to its specific stereochemistry and the presence of multiple functional groups, which confer distinct chemical and biological properties. Its chiral nature allows for enantioselective interactions, making it valuable for studying stereospecific effects in biological systems.
Properties
Molecular Formula |
C10H12ClNO |
---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
(8S)-8-amino-3-chloro-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C10H12ClNO/c11-8-4-6-2-1-3-9(12)7(6)5-10(8)13/h4-5,9,13H,1-3,12H2/t9-/m0/s1 |
InChI Key |
SWFSFKKQUAIKFW-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@@H](C2=CC(=C(C=C2C1)Cl)O)N |
Canonical SMILES |
C1CC(C2=CC(=C(C=C2C1)Cl)O)N |
Origin of Product |
United States |
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